Cas no 1006482-67-2 (N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide)

N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a reactive aminoethyl side chain, offering versatility in synthetic applications. Its structural features, including the chloro and methyl substituents on the pyrazole ring, enhance its utility as an intermediate in pharmaceutical and agrochemical research. The aminoethyl group facilitates further functionalization, making it valuable for the development of biologically active compounds. The compound exhibits stability under standard handling conditions and demonstrates compatibility with common organic solvents. Its well-defined molecular structure ensures precise reactivity, supporting its use in targeted synthesis. This compound is particularly relevant in medicinal chemistry for the design of novel therapeutic agents.
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide structure
1006482-67-2 structure
Product name:N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
CAS No:1006482-67-2
MF:C7H11ClN4O
MW:202.641439676285
MDL:MFCD04970098
CID:3059499
PubChem ID:19620770

N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
    • CS-0240720
    • GQB48267
    • 1006482-67-2
    • STK349710
    • BBL040007
    • Z1269132261
    • MFCD04970098
    • EN300-229789
    • N-(2-aminoethyl)-4-chloro-1-methylpyrazole-3-carboxamide
    • AKOS000310562
    • MDL: MFCD04970098
    • Inchi: InChI=1S/C7H11ClN4O/c1-12-4-5(8)6(11-12)7(13)10-3-2-9/h4H,2-3,9H2,1H3,(H,10,13)
    • InChI Key: JCMLRLBYCHWOJV-UHFFFAOYSA-N
    • SMILES: CN1C=C(C(=N1)C(=O)NCCN)Cl

Computed Properties

  • Exact Mass: 202.0621387Da
  • Monoisotopic Mass: 202.0621387Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9Ų
  • XLogP3: -0.5

N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-229789-0.1g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88.0%
0.1g
$241.0 2025-02-20
Enamine
EN300-229789-0.5g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88.0%
0.5g
$546.0 2025-02-20
Enamine
EN300-229789-0.25g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88.0%
0.25g
$347.0 2025-02-20
Enamine
EN300-229789-5.0g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88.0%
5.0g
$2028.0 2025-02-20
abcr
AB499403-100 mg
N-(2-Aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2
100MG
€253.70 2022-03-01
Enamine
EN300-229789-10.0g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88.0%
10.0g
$3007.0 2025-02-20
abcr
AB499403-1g
N-(2-Aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide; .
1006482-67-2
1g
€1069.00 2024-08-02
Enamine
EN300-229789-1g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88%
1g
$699.0 2023-09-15
Enamine
EN300-229789-5g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88%
5g
$2028.0 2023-09-15
Enamine
EN300-229789-10g
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
1006482-67-2 88%
10g
$3007.0 2023-09-15

N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide Related Literature

Additional information on N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Comprehensive Overview of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (CAS 1006482-67-2)

N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (CAS 1006482-67-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its pyrazole core and carboxamide functional group, is a subject of interest due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's CAS number 1006482-67-2 serves as a unique identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its molecular structure features a 4-chloro-1-methyl-1H-pyrazole moiety linked to an aminoethyl side chain, a configuration that contributes to its reactivity and interaction with biological targets. This design is often explored in the context of kinase inhibitors and enzyme modulators, which are critical in treating various diseases.

In recent years, the demand for N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has surged, driven by its relevance in precision medicine and personalized therapeutics. Online searches for terms like "pyrazole derivatives in drug design" and "CAS 1006482-67-2 applications" reflect growing curiosity about its role in modern pharmacology. The compound's ability to act as a scaffold for medicinal chemistry makes it a valuable tool for researchers aiming to develop novel treatments for complex conditions.

From a synthetic perspective, the preparation of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions, including amide coupling and halogenation. These processes are optimized to achieve high yields and purity, ensuring the compound meets stringent standards for laboratory and industrial use. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity and confirm the absence of impurities.

The compound's stability under various conditions is another area of investigation. Studies have examined its behavior in different pH environments and solvent systems, providing insights into its storage and handling requirements. Such data are crucial for laboratories and manufacturers seeking to incorporate CAS 1006482-67-2 into their workflows without compromising its efficacy or safety.

Beyond its chemical properties, N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is also a topic of discussion in academic circles. Publications exploring its structure-activity relationships (SAR) and molecular docking potential frequently cite this compound as a case study. These analyses help elucidate how subtle modifications to its structure can influence its binding affinity and selectivity, paving the way for next-generation therapeutics.

In the context of green chemistry, researchers are increasingly focused on developing sustainable synthesis routes for pyrazole-based compounds. Efforts to minimize waste and reduce reliance on hazardous reagents align with global trends toward environmentally friendly practices. This shift has prompted innovations in catalytic methods and solvent selection, further enhancing the appeal of CAS 1006482-67-2 as a model compound.

Looking ahead, the trajectory of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide appears promising. Its integration into high-throughput screening platforms and combinatorial chemistry libraries underscores its versatility. As the scientific community continues to unravel its full potential, this compound is poised to remain a cornerstone of innovative research in the years to come.

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Amadis Chemical Company Limited
(CAS:1006482-67-2)N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
A1098238
Purity:99%
Quantity:1g
Price ($):1227.0